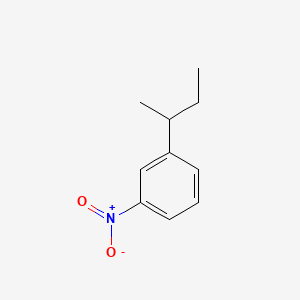

1-sec-Butyl-3-nitrobenzene

Description

General Context of Nitrobenzene (B124822) Derivatives in Organic Synthesis

Nitrobenzene, a pale yellow oil with an almond-like scent, serves as a foundational molecule in organic chemistry. wikipedia.org Its derivatives, compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups, are pivotal intermediates in a multitude of synthetic processes. researchgate.netresearchgate.net The industrial-scale production of nitrobenzene is primarily achieved through the nitration of benzene using a "mixed acid" solution of concentrated sulfuric acid and nitric acid. wikipedia.org This process is highly exothermic and is considered one of the more hazardous operations in the chemical industry. wikipedia.org

The true value of nitrobenzene and its derivatives in organic synthesis lies in the reactivity of the nitro group (-NO₂). nih.gov This group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution, but this very property makes it a valuable precursor. quora.com The most significant application of nitrobenzene is its reduction to aniline (B41778) (C₆H₅NH₂), with approximately 95% of industrially produced nitrobenzene being used for this purpose. wikipedia.org Aniline is a crucial building block for a vast array of materials, including:

Urethane polymers wikipedia.orgresearchgate.net

Rubber chemicals researchgate.net

Pesticides researchgate.netnih.gov

Dyes, particularly azo dyes wikipedia.orgresearchgate.net

Explosives researchgate.net

Pharmaceuticals wikipedia.orgresearchgate.net

Beyond its role as a precursor to aniline, nitrobenzene and its substituted forms can undergo a variety of other chemical transformations. Selective reduction can yield products such as azoxybenzene, azobenzene, and phenylhydroxylamine. wikipedia.org Furthermore, the nitro group can be displaced in nucleophilic aromatic substitution reactions, a synthetically useful process for introducing other functional groups onto the aromatic ring. acs.org Nitrobenzene itself can also act as a mild oxidant in certain reactions, such as the Skraup quinoline (B57606) synthesis, and is sometimes used as a solvent for electrophilic reagents in laboratory settings. wikipedia.org

Significance of Alkyl-Substituted Nitrobenzenes as Research Targets

The introduction of alkyl groups, such as the sec-butyl group in 1-sec-butyl-3-nitrobenzene (B14165994), onto the nitrobenzene framework significantly modifies the molecule's chemical and physical properties, making these compounds interesting targets for research. The alkyl group, being electron-donating, can influence the electronic environment of the aromatic ring, which in turn affects its reactivity in various chemical transformations. libretexts.org The branched nature of a sec-butyl group also introduces steric hindrance, which can direct the regioselectivity of subsequent reactions.

One of the primary areas of interest for alkyl-substituted nitrobenzenes is as intermediates in the synthesis of more complex molecules. The presence of both an alkyl group and a nitro group on the benzene ring provides two distinct points for further functionalization. For instance, the nitro group can be reduced to an amine, yielding a substituted aniline. This resulting alkyl-substituted aniline can then be a precursor for various fine chemicals, including those used in the pharmaceutical and agrochemical industries.

The synthesis of alkyl-substituted nitrobenzenes often involves a multi-step process. A common route is the Friedel-Crafts alkylation of benzene to produce the corresponding alkylbenzene, followed by nitration. libretexts.org However, Friedel-Crafts alkylation has its limitations. The reaction is prone to polyalkylation because the newly introduced alkyl group activates the ring towards further substitution. libretexts.orglibretexts.org Furthermore, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as nitrobenzene itself. libretexts.orgstackexchange.comechemi.com This is because the electron-withdrawing nitro group makes the ring too electron-poor to be attacked by the carbocation electrophile. quora.comquora.com In fact, nitrobenzene's lack of reactivity under these conditions is so pronounced that it is sometimes used as a solvent for Friedel-Crafts reactions. stackexchange.comechemi.comquora.com

Overview of the Academic Research Landscape for Nitroaromatic Compounds

Nitroaromatic compounds, a class that includes this compound, are a significant focus of academic and industrial research due to their wide-ranging applications and environmental relevance. nih.gov While many nitroaromatics are synthetic, a number of them are also produced biologically. nih.gov The extensive use of synthetic nitroaromatic compounds in industries such as dyes, polymers, pesticides, and explosives has led to their presence as environmental pollutants. nih.gov The stability of the benzene ring combined with the electron-withdrawing nature of the nitro group makes these compounds often resistant to degradation. nih.gov

A substantial area of research is dedicated to the biodegradation of nitroaromatic compounds. nih.gov Scientists are investigating various microorganisms that have evolved pathways to break down these compounds, potentially using them as sources of carbon and nitrogen. nih.govnih.gov This research is crucial for developing bioremediation strategies for contaminated soil and groundwater. nih.gov

In the realm of synthetic chemistry, research continues to explore new methods for the synthesis and functionalization of nitroaromatic compounds. This includes the development of more efficient and selective nitration techniques and novel reactions that utilize the nitro group as a versatile functional handle. acs.org For example, transition-metal-catalyzed reactions are being explored for the denitrative coupling of nitroarenes, offering new ways to form carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, the unique electronic properties of nitroaromatics make them interesting candidates for materials science applications, such as in the development of optoelectronic materials. ontosight.ai The study of their reaction mechanisms, including nucleophilic aromatic substitution, continues to be an active area of theoretical and experimental investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

68459-81-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-butan-2-yl-3-nitrobenzene |

InChI |

InChI=1S/C10H13NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8H,3H2,1-2H3 |

InChI Key |

XOLORNDFLIOCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Reactions Involving 1 Sec Butyl 3 Nitrobenzene

Reaction Mechanisms in Electrophilic Aromatic Substitution

The initial step in any electrophilic aromatic substitution reaction is the generation of a sufficiently reactive electrophile. uomustansiriyah.edu.iq This is typically achieved by reacting a precursor reagent with a catalyst, often a strong Brønsted or Lewis acid. The method of formation depends on the specific substitution reaction being performed.

Common Electrophilic Substitution Reactions and their Electrophiles

| Reaction | Reagents | Electrophile (E+) | Mechanism of Formation |

|---|---|---|---|

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion. uomustansiriyah.edu.iqlkouniv.ac.in |

| Halogenation | Br₂ + FeBr₃ or Cl₂ + AlCl₃ | Bromonium ion (Br⁺) or Chloronium ion (Cl⁺) | The Lewis acid polarizes the halogen molecule (e.g., Br-Br), creating a highly electrophilic halogen atom that can be attacked by the aromatic ring. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Sulfur trioxide (SO₃) or its protonated form (⁺SO₃H) | Sulfur trioxide is a strong electrophile itself due to the electron-withdrawing nature of the oxygen atoms. In strong acid, it can be protonated to form an even more reactive species. uomustansiriyah.edu.iq |

| Friedel-Crafts Alkylation | R-Cl + AlCl₃ | Carbocation (R⁺) | The Lewis acid abstracts the halide from the alkyl halide, generating a carbocation electrophile. These carbocations are prone to rearrangement to more stable forms. philadelphia.edu.joscribd.com |

| Friedel-Crafts Acylation | RCOCl + AlCl₃ | Acylium ion (RCO⁺) | The Lewis acid coordinates with the halogen of the acyl halide, facilitating its departure and forming a resonance-stabilized acylium ion. This ion is not prone to rearrangement. scribd.com |

In the second stage of the mechanism, the π-electrons of the 1-sec-butyl-3-nitrobenzene (B14165994) ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. scribd.comresearchgate.net

The position of electrophilic attack on the this compound ring is directed by the two existing substituents.

sec-Butyl Group (-CH(CH₃)CH₂CH₃)) : An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation which stabilize the arenium ion when attack occurs at these positions. askthenerd.com

Nitro Group (-NO₂) : A strongly deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. msu.edumasterorganicchemistry.com

The directing effects of the two substituents reinforce each other for some positions while opposing for others. The nitro group deactivates all positions, but deactivates the ortho and para positions most, making the meta positions (relative to the nitro group) the least deactivated and most favorable for attack.

Directing Effects on this compound

| Position | Relation to sec-Butyl | Relation to Nitro | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | ortho | ortho | Conflicting; Strongly Deactivated | Unlikely |

| C4 | para | ortho | Conflicting; Strongly Deactivated | Unlikely |

| C5 | meta | meta | Reinforcing; Least Deactivated | Most Likely |

| C6 | ortho | para | Conflicting; Strongly Deactivated | Unlikely |

Attack at the C5 position is most favored as it is meta to the strongly deactivating nitro group and meta to the activating sec-butyl group. The arenium ion formed by attack at C5 has the positive charge distributed across positions C4, C6, and C2, avoiding placement on the carbon bearing the electron-withdrawing nitro group, which would be highly destabilizing.

The final step of the EAS mechanism is the rapid removal of a proton from the sp³-hybridized carbon of the arenium ion. masterorganicchemistry.com A weak base in the reaction mixture, such as HSO₄⁻ (in nitration) or Cl⁻ (in reactions using a Lewis acid catalyst), abstracts the proton. lkouniv.ac.in This action restores the C=C double bond, re-establishing the stable aromatic π-system and yielding the final substituted product. masterorganicchemistry.com Given the directing effects, further electrophilic substitution on this compound would predominantly yield 1-sec-butyl-3-nitro-5-substituted benzene (B151609).

Mechanistic Studies of Nitro Group Transformations

The nitro group on an aromatic ring is susceptible to a variety of chemical transformations, most notably reduction to an amino group. These reactions are fundamental in synthetic chemistry, as they convert an electron-withdrawing, meta-directing group into an electron-donating, ortho, para-directing group. masterorganicchemistry.com

The reduction of an aromatic nitro compound to an aniline (B41778) is not a single step but a multi-electron process that proceeds through several intermediates. The specific pathway and the isolable products depend heavily on the reducing agent and the reaction conditions, particularly the pH. lkouniv.ac.in

The generally accepted pathway for the reduction of nitrobenzene (B124822), first proposed by Haber, involves a sequence of two-electron, two-proton steps. This model outlines a "direct route" where the nitro group is sequentially reduced to nitroso, then to hydroxylamine (B1172632), and finally to the amine. unimi.it

General Reduction Pathway of a Nitro Group

| Step | Intermediate Species | Oxidation State of Nitrogen |

|---|---|---|

| Starting Material | Ar-NO₂ (Nitro) | +3 |

| Reduction Step 1 | Ar-N=O (Nitroso) | +1 |

| Reduction Step 2 | Ar-NHOH (Hydroxylamine) | -1 |

| Final Product | Ar-NH₂ (Amine) | -3 |

Under alkaline conditions, a "condensation route" can occur, where the intermediate nitroso and hydroxylamine species react with each other to form dimeric products like azoxy, azo, and hydrazo compounds. lkouniv.ac.inunimi.it

Reduction Products under Various Conditions

| Condition | Reagent(s) | Typical Product(s) from Ar-NO₂ |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine (Ar-NH₂) lkouniv.ac.in |

| Acidic Medium | Fe/HCl, Sn/HCl, Zn/HCl | Amine (Ar-NH₂) lkouniv.ac.in |

| Neutral Medium | Zn/NH₄Cl | Hydroxylamine (Ar-NHOH) lkouniv.ac.inwikipedia.org |

| Alkaline Medium | Zn/NaOH | Azoxybenzene (Ar-N=N(O)-Ar), Azobenzene (Ar-N=N-Ar), or Hydrazobenzene (Ar-NH-NH-Ar) depending on conditions. lkouniv.ac.in |

Applying this to this compound, catalytic hydrogenation or reduction with a metal in acid would be expected to cleanly produce 3-sec-butylaniline.

Catalysts are essential for achieving efficient and selective reduction of nitroaromatic compounds under mild conditions. rsc.orgrsc.org They provide an alternative reaction pathway with a lower activation energy.

In catalytic hydrogenation , the process generally follows the Langmuir-Hinshelwood mechanism. bohrium.com Both the nitro compound and the hydrogen source (like H₂ gas or a transfer agent like hydrazine) are adsorbed onto the surface of a solid metal catalyst (e.g., Palladium, Platinum, or Nickel). rsc.orgbohrium.com The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group.

In reductions using metal hydrides like NaBH₄, a catalyst is still crucial. The catalyst, often metal nanoparticles, acts as a conduit for electron transfer. rsc.org Electrons are transferred from the borohydride (B1222165) donor to the catalyst surface and then to the adsorbed nitroaromatic compound, facilitating its reduction. rsc.org

Recent studies have focused on developing catalysts based on abundant, non-noble metals like iron. acs.org Mechanistic investigations using techniques like mass spectrometry and quantum chemistry on iron-catalyzed systems suggest the involvement of on-cycle iron hydride species as key catalytic intermediates and confirm the presence of nitroso intermediates during the reduction process. acs.orgacs.org These catalysts offer a greener and more cost-effective alternative to traditional precious metal systems. rsc.org

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is governed by a complex interplay of intramolecular and intermolecular interactions. These forces dictate the molecule's electronic properties, steric accessibility, and its behavior in chemical reactions. The substitution pattern of the benzene ring, with an activating sec-butyl group and a deactivating nitro group in a meta-relationship, creates a unique chemical environment.

Intramolecular Interactions:

The primary intramolecular interactions at play in this compound are the electronic and steric effects of the substituents.

Electronic Effects: The sec-butyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect (+I). msu.edu This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Conversely, the nitro group is a potent electron-withdrawing group (EWG) due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). savemyexams.com The nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density. savemyexams.compressbooks.pub

Steric Hindrance: The sec-butyl group is sterically bulkier than a methyl or ethyl group. This steric bulk hinders electrophilic attack at the ortho positions (positions 2 and 6). pressbooks.pubmasterorganicchemistry.com This steric hindrance is a critical factor in determining the regioselectivity of reactions such as the nitration of sec-butylbenzene (B1681704), where the formation of the para-isomer is favored over the ortho-isomer. pressbooks.pub The formation of this compound itself is a minor product of this reaction, as the directing effects of the sec-butyl group strongly favor ortho and para substitution.

Conformational Effects: The interaction between the adjacent sec-butyl and nitro groups can lead to steric strain. This strain can influence the conformation of the molecule, potentially causing the nitro group to twist out of the plane of the benzene ring. mdpi.comresearchgate.net A loss of coplanarity between the nitro group and the ring would reduce the resonance effect (-M) of the nitro group, which in turn would slightly alter the electronic properties and reactivity of the molecule. mdpi.comresearchgate.net

The directing effects of the two substituents in this compound are crucial for predicting the outcome of further electrophilic substitution reactions. The activating sec-butyl group directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6), while the deactivating nitro group directs to the meta positions relative to itself (positions 1, 5). In this case, the most activated and sterically accessible position for a subsequent electrophilic attack would be position 4.

Intermolecular Interactions:

Intermolecular forces influence the physical properties of this compound and can play a role in its reactivity in the condensed phase.

Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule. This leads to dipole-dipole interactions between molecules in the liquid or solid state.

Interactions in Solution: In a solvent, the interactions between this compound and the solvent molecules can affect its reactivity. Polar solvents can stabilize charged intermediates formed during a reaction, potentially influencing the reaction rate.

The following data table illustrates the impact of steric hindrance from an alkyl group on the product distribution in the nitration of various alkylbenzenes. This provides context for the expected low yield of this compound from the nitration of sec-butylbenzene.

| Alkylbenzene | % Ortho Isomer | % Meta Isomer | % Para Isomer |

|---|---|---|---|

| Toluene (B28343) | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

The data clearly shows that as the steric bulk of the alkyl group increases from methyl (in toluene) to tert-butyl, the proportion of the ortho-substituted product decreases significantly, while the proportion of the para-substituted product increases. msu.edu This trend highlights the powerful role of steric hindrance in directing the outcome of electrophilic aromatic substitution on alkylbenzenes.

Iv. Advanced Computational Studies of 1 Sec Butyl 3 Nitrobenzene

Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the structure and electronic properties of nitroaromatic compounds. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For substituted nitrobenzenes, methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to achieve reliable geometries. mdpi.comresearchgate.net The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of 1-sec-Butyl-3-nitrobenzene (B14165994) (Illustrative) This table is based on typical values for similar nitroaromatic compounds calculated using DFT methods, as specific literature data for this compound is not available.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | ~1.48 |

| N-O Bond Length (Å) | ~1.23 |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.40 |

| O-N-O Bond Angle (°) | ~124 |

| C-C-N Bond Angle (°) | ~119 |

| NO₂ Twist Dihedral Angle (°) | ~10 - 30 |

The electronic structure of this compound dictates its chemical reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. msu.edu This effect is a combination of a strong inductive effect and a resonance effect. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For nitroaromatic compounds, the HOMO is typically located on the benzene ring, while the LUMO is often centered on the nitro group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In this compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The hydrogen atoms of the benzene ring would exhibit a positive potential (blue).

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For nitroaromatic compounds, common reactions include nitration, reduction of the nitro group, and dissociation. researchgate.net DFT methods can be used to calculate the activation energies (ΔG‡) and reaction energies (ΔG) for these processes.

For instance, the nitration of a deactivated ring like nitrobenzene (B124822) proceeds via a two-step electrophilic aromatic substitution (EAS) mechanism involving a cationic intermediate. researchgate.net The initial attack by the nitronium ion (NO₂⁺) is the rate-determining step. researchgate.netresearchgate.net Calculations for the nitration of nitrobenzene show that the meta position is strongly favored, which is consistent with the directing effects of the nitro group. researchgate.net A similar meta-directing influence would be expected for further substitution on this compound.

Table 2: Illustrative Gibbs Free Energy Profile for Electrophilic Nitration of a Nitrobenzene Analogue (kcal/mol) This table illustrates typical energy values for the nitration of nitrobenzene, as specific data for this compound is not available. The values are relative to the reactants. Source: researchgate.net

| Species | Ortho Pathway | Meta Pathway | Para Pathway |

|---|---|---|---|

| Transition State 1 (TS1) | 16.6 | 15.1 | 17.7 |

| Intermediate | 16.0 | 11.5 | 13.8 |

| Products | -35.6 | -36.2 | -35.8 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

MD simulations can be used to assess the thermal stability of energetic materials. Reactive force fields, such as ReaxFF, allow for the modeling of chemical bond formation and breaking during pyrolysis. rsc.org Simulations on various nitrobenzene compounds have shown that the initial decomposition step is often the fission of the C-N bond or a nitro-nitrite isomerization. rsc.org The presence of substituents can influence the decomposition pathways and reaction rates. For this compound, the sec-butyl group, an electron-donating group, might slightly alter the decomposition mechanism compared to unsubstituted nitrobenzene.

MD simulations are particularly useful for studying how molecules interact with their environment, such as in a solvent or within a crystal lattice. The interactions of nitrobenzene have been studied in various solvents, including ionic liquids. researchgate.netresearchgate.net These studies use tools like pair correlation functions and interaction energy calculations to quantify the forces between molecules.

The primary interaction mechanisms for a relatively non-polar molecule like this compound in a condensed phase would be van der Waals forces. In systems with more polar molecules, hydrogen bonding and π-π stacking can also play a significant role. mdpi.comscielo.org.mx For example, the nitro group can act as a hydrogen bond acceptor. Analysis of pair correlation functions from an MD simulation could reveal the average distances and coordination numbers between the solute and solvent molecules, elucidating the structure of the solvation shell.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). researchgate.net These models are fundamental in predictive toxicology and materials science, allowing for the estimation of a substance's characteristics without the need for empirical testing. researchgate.netcore.ac.uk For this compound, QSPR/QSAR models can predict properties like toxicity, reactivity, and other environmentally relevant parameters by analyzing its structural features. niscpr.res.innih.gov

The development of predictive QSPR/QSAR models for this compound involves a systematic workflow. mdpi.com It begins with the compilation of a dataset of compounds structurally related to this compound, such as other nitroaromatic compounds, for which reliable experimental data on a specific property (e.g., toxicity, heat of decomposition) are available. core.ac.ukdtic.mil Subsequently, a wide range of molecular descriptors are calculated for each compound in the dataset. acs.org

Using statistical techniques, a model is constructed by identifying the descriptors that best correlate with the property of interest. A common method is Multiple Linear Regression (MLR), which generates an equation linking the property to the selected descriptors. dergipark.org.trresearchgate.net

The general form of an MLR model is: Property/Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the values of the molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from the statistical analysis.

The robustness and predictive power of the developed model are assessed through rigorous validation procedures. mdpi.com This includes internal validation (e.g., leave-one-out cross-validation, Q²) and external validation, where the model's ability to predict the properties of a separate set of compounds (the test set) is evaluated. researchgate.netwright.edu For regulatory purposes, adherence to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation is crucial. core.ac.ukmdpi.com

For instance, a hypothetical QSTR model developed for predicting the toxicity of nitrobenzene derivatives against Tetrahymena pyriformis might look like the one described for a set of 54 derivatives, which showed a high correlation (r²) of 0.913 and a cross-validation coefficient (rCV²) of 0.875. isca.me Such a model incorporated descriptors like molecular weight, molar refractivity, electron affinity, and total energy. isca.me

Table 1: Illustrative Statistical Validation Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (External Validation) | The R² value obtained for an external test set of compounds not used in model development. | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | As low as possible |

This table illustrates typical statistical benchmarks for evaluating the performance of QSAR models based on common practices in the field. mdpi.comresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a critical step in building an accurate QSPR/QSAR model. wright.edu For a molecule like this compound, these descriptors fall into several categories.

Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, and counts of specific atom types or functional groups. core.ac.uk

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule. Examples include the Wiener index and connectivity indices, which quantify molecular size, branching, and shape. niscpr.res.in

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe the electronic properties of the molecule. researchgate.netnih.gov For nitroaromatics, these are particularly important. dergipark.org.tr Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electron affinity, and total energy. isca.me For example, studies on nitrobenzene derivatives have shown that second-order hyperpolarizability and the Conductor-like Screening Model (COSMO) area are effective descriptors for modeling toxicity. dergipark.org.tr

Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, such as molecular surface area and volume.

The process of descriptor analysis involves calculating a large number of potential descriptors and then using variable selection algorithms to identify the subset that has the most significant correlation with the property being modeled, while avoiding inter-correlation among the descriptors themselves. wright.edu This ensures the final model is both predictive and interpretable. For example, in a study of nitrobenzene toxicity, equalized electronegativity (Xeq) was identified as a highly important parameter, often combined with topological indices for improved model reliability. niscpr.res.in

Table 2: Examples of Molecular Descriptors Relevant to this compound

| Descriptor Category | Specific Descriptor Example | Information Encoded | Relevance to Nitroaromatics |

| Constitutional | Molecular Weight | Size of the molecule. | Basic parameter in many toxicity models. isca.me |

| Topological | Wiener Index | Molecular branching and compactness. | Correlates with mutagenicity and toxicity. niscpr.res.innih.gov |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability (electrophilicity). | The nitro group is strongly electron-withdrawing, making LUMO energy a key descriptor for reactivity and toxicity. europa.eu |

| Quantum-Chemical | Dipole Moment | Polarity and charge distribution of the molecule. | Influences intermolecular interactions and solubility. dergipark.org.tr |

| Quantum-Chemical | Equalized Electronegativity (Xeq) | Overall electronegativity of the molecule. | Shown to be a primary descriptor for the toxicity of nitrobenzene derivatives. niscpr.res.in |

This table provides examples of descriptor classes and specific descriptors that would be considered in a QSPR/QSAR analysis of this compound, based on studies of similar compounds.

V. Analytical Techniques for the Characterization and Reaction Monitoring of 1 Sec Butyl 3 Nitrobenzene

Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of 1-sec-butyl-3-nitrobenzene (B14165994). By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aromatic and the aliphatic protons of the sec-butyl group. The electron-withdrawing nature of the nitro group (–NO₂) significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (deshielded) compared to those in unsubstituted benzene (B151609). stackexchange.comcore.ac.uk The protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. The protons of the sec-butyl group will appear at higher fields (more shielded) and will show characteristic multiplicities based on their neighboring protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

Aromatic Protons: Expected to appear in the range of δ 7.5-8.3 ppm. The exact shifts and coupling constants depend on the substitution pattern. For a 1,3-disubstituted ring, complex multiplets are expected. stackexchange.com

sec-Butyl Protons:

The methine (CH) proton, being adjacent to the aromatic ring, will be the most deshielded of the aliphatic protons.

The methylene (B1212753) (CH₂) protons will show a complex multiplet due to coupling with both the methine and methyl protons.

The two methyl (CH₃) groups may exhibit slightly different chemical shifts, appearing as a triplet and a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a very low field. stackexchange.com The other aromatic carbons also have distinct chemical shifts influenced by the two different substituents. The four carbon atoms of the sec-butyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NO₂ (Aromatic) | ~148 |

| C-sec-Butyl (Aromatic) | ~145-150 |

| Aromatic CH | ~120-135 |

| CH (sec-Butyl) | ~35 |

| CH₂ (sec-Butyl) | ~30 |

| CH₃ (sec-Butyl, ethyl part) | ~12 |

| CH₃ (sec-Butyl, methyl part) | ~22 |

Note: These are approximate values based on data for structurally similar compounds like nitrobenzene (B124822) and sec-butylbenzene (B1681704). Actual experimental values may vary. stackexchange.comacs.org

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. spectroscopyonline.com For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro (–NO₂) group and the aromatic ring.

The nitro group has two characteristic and strong stretching vibrations:

Asymmetric N–O stretch: This typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric N–O stretch: This is found in the region of 1360-1290 cm⁻¹. orgchemboulder.com

Conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds. blogspot.com The spectrum will also display characteristic absorptions for the C-H bonds of the aromatic ring and the aliphatic sec-butyl group, as well as C=C stretching vibrations from the benzene ring. spectroscopyonline.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550-1475 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Symmetric NO₂ Stretch | 1360-1290 | Strong |

| C-N Stretch | ~850 | Medium |

Source: Data compiled from spectroscopic studies of aromatic nitro compounds. orgchemboulder.comresearchgate.netmarquette.edu

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The nitrobenzene chromophore has several absorption bands, including a weak n→π* transition and stronger π→π* transitions. libretexts.org The presence of the alkyl group and the nitro group on the benzene ring influences the exact position and intensity of these absorption maxima (λ_max). nih.govacs.org UV-Visible spectroscopy is often used to monitor the progress of reactions, such as nitration or reduction, by observing the appearance or disappearance of the characteristic absorption bands of the nitroaromatic compound.

Table 3: Expected UV-Visible Absorption Bands for this compound in a Nonpolar Solvent

| Transition | Approximate λ_max (nm) |

|---|---|

| S₀→S₁ (n→π*) | ~340 |

| S₀→S₂/S₃ (π→π*) | ~280-340 |

| S₀→S₄ (π→π*) | ~250-280 |

Note: The position of these bands can be influenced by solvent polarity. nih.govacs.org

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netshimadzu.com It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). chemguide.co.uk The resulting molecular ion (M⁺) and its fragmentation pattern provide a unique fingerprint that can be used to confirm the identity of the compound. libretexts.org

For this compound (Molecular Weight: 179.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 179. nih.gov Common fragmentation patterns for alkylbenzenes involve the cleavage of the alkyl chain. dummies.com A prominent peak would be expected at m/z = 150, corresponding to the loss of an ethyl group (•C₂H₅), and another significant peak at m/z = 133, resulting from the loss of the nitro group (•NO₂). The fragmentation of the sec-butyl group itself can also lead to characteristic ions. libretexts.orglibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 133 | [M - NO₂]⁺ |

| 122 | [M - C₄H₉]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Note: Relative intensities of peaks depend on the stability of the resulting fragments. libretexts.orgdummies.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. Given the structural similarity of isomers and potential byproducts in nitration reactions, the high resolution offered by HPLC is essential. researchgate.netseparationmethods.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitroaromatic compounds. nih.gov In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the butyl group provides significant nonpolar character, leading to strong retention on typical C18 or C8 columns.

Method development for separating this compound would involve optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: C18 columns are a standard choice, offering excellent hydrophobic retention for nitroaromatics. researchgate.net Phenyl-type columns can also be effective, providing alternative selectivity through π-π interactions with the nitrobenzene ring. For challenging separations of isomers, specialized columns may be employed. separationmethods.com A Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity, has been noted for the analysis of the related compound 1-Butyl-3-nitrobenzene. sielc.com

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water is typically used. nih.gov Adjusting the ratio of the organic solvent to water controls the retention time. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. The addition of acids like formic acid or phosphoric acid can improve peak shape, though formic acid is preferred for mass spectrometry compatibility. researchgate.netsielc.com

Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector. nih.gov The wavelength of maximum absorbance for many nitroaromatics is around 254 nm or 270 nm. nih.govepa.gov A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

The following interactive table summarizes typical HPLC conditions used for the separation of related nitroaromatic compounds, which can serve as a starting point for method development for this compound.

Table 1: Representative HPLC Conditions for Nitroaromatic Compound Analysis

| Compound Type | Column (Stationary Phase) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| p-Nitrochlorobenzene & Isomers | Hitachi gel #3056 (C18) | 2-Propanol:Water (40:60) | 0.8 | 270 | nih.govjst.go.jp |

| 1-Butyl-3-nitrobenzene | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | Not Specified | sielc.com |

| Dinitrotoluene Isomers | C18 | Acetonitrile/Water with Formic Acid | Not Specified | UV (Diode Array) | researchgate.net |

| Nitroaromatic Explosives | C18 or CN Reversed-Phase | Methanol/Water or Acetonitrile/Water | Not Specified | 254 and 210 | epa.govepa.gov |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides precise mass-to-charge ratio (m/z) information, which allows for the determination of molecular weight and elemental composition. When coupled with tandem mass spectrometry (MS/MS), it reveals structural details through characteristic fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and semi-polar compounds like nitroaromatics by transferring them from solution to the gas phase as ions with minimal fragmentation. uni-goettingen.deresearchgate.netlibretexts.org For nitroaromatic compounds, ESI is often performed in the negative ion mode, where the electronegative nitro group stabilizes a negative charge, leading to the formation of molecular anions [M]⁻ or deprotonated molecules [M-H]⁻. nih.govresearchgate.net The efficiency of ionization can be highly dependent on the molecular structure and the position of substituents on the benzene ring. nih.gov

Tandem mass spectrometry (MS/MS) of the molecular ion of this compound would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include:

Loss of NO and NO₂: The expulsion of neutral molecules like nitric oxide (NO) and nitrogen dioxide (NO₂) are characteristic fragmentation reactions for nitroaromatics and are often used as diagnostic markers. nih.govresearchgate.netnih.gov

Decarbonylation: Following the loss of NO, decarbonylation of the benzene ring can occur. nih.govresearchgate.net

Side-Chain Fragmentation: The sec-butyl group may undergo fragmentation, although the nitro group fragmentation often dominates.

The following table summarizes common fragmentations observed in the ESI-MS/MS of nitroaromatic compounds.

Table 2: Common ESI-MS Fragmentation Patterns of Nitroaromatic Compounds

| Parent Ion | Fragmentation Reaction | Resulting Fragment | Significance | Reference |

|---|---|---|---|---|

| [M]⁻ or [M-H]⁻ | Neutral Loss | [M-NO]⁻ or [M-H-NO]⁻ | Diagnostic for nitro group | nih.govresearchgate.netnih.gov |

| [M]⁻ or [M-H]⁻ | Neutral Loss | [M-NO₂]⁻ or [M-H-NO₂]⁻ | Diagnostic for nitro group | nih.govresearchgate.net |

| [M-NO]⁻ | Decarbonylation | [M-NO-CO]⁻ | Ring fragmentation pathway | nih.govresearchgate.net |

| [M-COOH-H]⁻ | Decarboxylation | [M-CO₂-H]⁻ | Occurs with carboxylic acid substituents | nih.gov |

Direct Analysis in Real-Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with little to no sample preparation. bruker.comrsc.org A heated stream of metastable gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization of the analyte, which is then drawn into the mass spectrometer. bruker.comrsc.org

DART-MS is particularly useful for the rapid screening of reaction progress or for the detection of compounds on surfaces. acs.orgnih.gov For this compound, a small aliquot of the reaction mixture could be placed on a glass rod or swab and introduced into the DART ion source for near-instantaneous analysis. acs.org

An interesting aspect of DART is that the choice of discharge gas can influence the chemistry of the ionization process. When nitrogen is used, a highly oxidative environment can be created, which may lead to the formation of oxidation products for certain analytes like trinitrotoluene (TNT). acs.org This reactivity must be considered when interpreting DART-MS spectra.

Table 3: Characteristics of DART-MS for Nitroaromatic Analysis

| Feature | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Speed | Analysis in seconds. | Rapid screening of reaction mixtures or purity checks. | bruker.com |

| Sample Preparation | Minimal to none required. | Direct analysis of crude reaction aliquots is possible. | nih.gov |

| Ionization | Gas-phase chemical ionization initiated by excited-state species. | Soft ionization producing primarily molecular ions. | rsc.org |

| Versatility | Analyzes solids, liquids, and gases. | Applicable to the final product and reaction intermediates. | bruker.com |

| Gas Dependency | Ionization chemistry can change with the gas (He, Ar, N₂). | Potential for in-source oxidation with N₂, which could be used for structural confirmation or needs to be accounted for. | acs.org |

Nano-electrospray ionization (nESI) is a variation of ESI that operates at very low flow rates (nL/min). umich.eduresearchgate.net This reduction in flow rate results in the formation of smaller initial droplets, which leads to more efficient desolvation and ionization. researchgate.net The key advantages of nESI include significantly higher sensitivity, reduced sample consumption, and greater tolerance to salts and other matrix components compared to conventional ESI. researchgate.net

When configured for continuous flow (CF-nESI), it becomes a powerful tool for coupling with separation techniques like nano-HPLC or for the direct, real-time monitoring of reaction systems, particularly those performed in microreactors. nih.govnih.gov For the synthesis of this compound, CF-nESI-MS could be used to analyze the effluent from a flow reactor, providing continuous data on product formation and impurity levels. nih.gov The high sensitivity of nESI is particularly beneficial for detecting low-abundance intermediates or byproducts that might otherwise be missed. researchgate.net

Table 4: Comparison of Conventional ESI and Nano-ESI

| Parameter | Conventional ESI | Nano-ESI (nESI) | Reference |

|---|---|---|---|

| Flow Rate | μL/min to mL/min | nL/min | umich.eduresearchgate.net |

| Sample Consumption | Higher | Extremely Low (μL sufficient) | researchgate.net |

| Sensitivity | Good | Very High | researchgate.net |

| Matrix Tolerance | Moderate | Higher | researchgate.net |

| Emitter Orifice | ~100 μm | 1-10 μm | umich.edu |

| Typical Application | Standard LC-MS | Proteomics, analysis of small sample volumes, complex mixtures, direct infusion | researchgate.netnih.gov |

Advanced Monitoring Strategies

To optimize the synthesis of this compound, particularly in a continuous manufacturing or process development setting, advanced monitoring strategies are employed. These strategies move beyond traditional offline analysis of collected samples to provide real-time or near-real-time data on the state of the reaction.

Process Analytical Technology (PAT) is a framework, encouraged by regulatory agencies like the U.S. FDA, for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com The goal of PAT is to build quality into the product by understanding and controlling the process in real time. mt.com For the nitration reaction to produce this compound, which is often highly exothermic and fast, PAT is crucial for ensuring safety, optimizing yield, and maintaining consistent product quality. mt.comthieme-connect.com

PAT is implemented through in-line, on-line, and at-line analytical measurements:

In-line: The sensor or probe is placed directly into the process stream (e.g., inside the reactor). amf.ch This provides continuous, real-time data without diverting any sample. Examples include immersible Raman or infrared (IR) spectroscopy probes.

On-line: The analysis is performed in an automated fashion on a sample that is continuously diverted from the main process stream via a bypass loop. amf.ch The sample may be returned to the process or sent to waste. This allows for more complex analyses like on-line HPLC or MS. nih.govacs.org

At-line: A sample is manually removed from the process and analyzed by an instrument located close to the production line. amf.chfrontiersin.org This provides rapid results without the delay of sending samples to a remote quality control lab. DART-MS could be used as an at-line tool.

For monitoring a nitration reaction, a combination of these techniques could be used. For example, in-line IR or Raman spectroscopy could monitor the consumption of sec-butylbenzene and the formation of the nitro group in real time, while on-line or at-line HPLC could provide detailed information on the isomeric purity of the this compound product. nih.gov

Table 5: Comparison of In-line, On-line, and At-line PAT Approaches

| Approach | Sample Location | Measurement Frequency | Automation | Example Technologies | Reference |

|---|---|---|---|---|---|

| In-line | Directly in the process stream | Continuous, real-time | Fully automated | FTIR, Raman, NMR Probes | amf.chnih.gov |

| On-line | Sample diverted to analyzer via a loop | Continuous or frequent, near-real-time | Fully automated | HPLC, Mass Spectrometry, UV-Vis | amf.chnih.gov |

| At-line | Sample manually taken to a nearby instrument | Periodic | Manual sample transfer, automated analysis | HPLC, DART-MS, Benchtop NMR | amf.chfrontiersin.org |

List of Mentioned Compounds

High-Throughput Experimentation (HTE) and Automation

The integration of High-Throughput Experimentation (HTE) and automation has significantly transformed the landscape of chemical synthesis and analysis, including the study of compounds like this compound. These technologies enable the rapid screening of a multitude of reaction parameters, leading to accelerated optimization and a deeper understanding of reaction kinetics and mechanisms. acs.orgtue.nl The principles of HTE are particularly beneficial in pharmaceutical development and process chemistry, where speed and efficiency are paramount. acs.orgresearchgate.net

Robotic platforms are central to modern HTE, capable of performing repetitive tasks such as liquid and solid dispensing with high precision. imperial.ac.uknih.gov These systems can be programmed to execute complex experimental arrays, for instance, varying stoichiometries, temperatures, and reaction times, which would be prohibitively labor-intensive to perform manually. imperial.ac.uk For the synthesis of this compound, which typically involves the nitration of sec-butylbenzene, HTE can be employed to systematically explore the effects of acid concentrations (e.g., the molar ratio of sulfuric acid to nitric acid), temperature profiles, and substrate addition rates to maximize the yield of the desired meta-isomer and minimize the formation of ortho- and para-isomers and polysubstituted byproducts. sciepub.com

Automated reaction monitoring is a critical component of HTE workflows. beilstein-journals.org Real-time analysis provides immediate feedback on reaction progress, allowing for dynamic adjustments and the collection of extensive kinetic data. nih.gov Techniques such as automated High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be integrated into HTE systems. acs.orgresearchgate.net This allows for the rapid quenching, work-up, and analysis of numerous parallel reactions. For the analysis of this compound, a reverse-phase HPLC method can be utilized to separate it from its isomers and unreacted starting materials. sielc.com

The data generated from HTE, often vast and complex, is typically managed and analyzed using specialized software. This software can control the robotic platform, log experimental parameters, and process analytical data. nih.govnih.gov Statistical tools, such as Design of Experiment (DoE), are often employed to systematically explore the experimental space and build predictive models for reaction outcomes. researchgate.net

The application of HTE and automation extends beyond reaction optimization to the discovery of new reactivity and synthetic routes. nih.gov By systematically screening diverse catalysts, solvents, and reaction conditions, novel transformations relevant to the synthesis or functionalization of this compound and related nitroaromatic compounds can be identified. Furthermore, the use of miniaturized reactors, such as microreactors or well-plates, in HTE setups reduces material consumption and enhances safety, particularly when dealing with energetic reactions like nitration. researchgate.netbeilstein-journals.org

A hypothetical HTE screening for the optimization of this compound synthesis is outlined in the table below. This experiment aims to identify the optimal conditions for maximizing the yield of the desired product.

| Parameter | Range Explored | Rationale |

| H₂SO₄:HNO₃ Molar Ratio | 1:1 to 5:1 | To determine the optimal concentration of the nitrating species (NO₂⁺). |

| Temperature (°C) | 0 to 40 | To control the rate of reaction and minimize byproduct formation. |

| Reaction Time (hours) | 0.5 to 6 | To identify the point of maximum conversion without significant product degradation. |

| Catalyst (Lewis Acid) | None, FeCl₃, AlCl₃ | To investigate potential catalytic effects on reaction rate and regioselectivity. |

The results from such a screening would provide a comprehensive dataset for optimizing the synthesis of this compound, showcasing the power of HTE and automation in modern chemical research.

Vi. Catalytic Transformations and Green Chemistry Principles in the Synthesis of 1 Sec Butyl 3 Nitrobenzene

Novel Catalysts for Nitroaromatic Transformations

The quest for superior catalysts has led to the development of nanoscale materials and structured porous solids that offer unprecedented activity and selectivity. These catalysts provide alternative reaction pathways, often under milder conditions than their conventional counterparts.

Metal nanoparticles (MNPs) are at the forefront of catalysis due to their high surface-area-to-volume ratio and unique electronic properties, which enhance catalytic activity. rsc.org In the context of nitroaromatics, MNPs are particularly celebrated for their exceptional performance in reduction reactions, such as the conversion of 1-sec-butyl-3-nitrobenzene (B14165994) to 1-sec-butylaniline. This transformation is crucial for producing amines, which are valuable industrial intermediates. umich.edu

Various noble metals (e.g., Platinum, Palladium, Ruthenium) and non-noble metals (e.g., Copper, Nickel, Cobalt) have been fashioned into nanoparticles to catalyze the reduction of nitroarenes. acs.orgacs.orggrafiati.com These reactions often employ mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) in aqueous media, presenting a greener alternative to traditional methods. rsc.orggrafiati.com The catalytic cycle on the surface of metal nanoparticles is believed to facilitate the transfer of electrons from the reducing agent to the nitroaromatic compound, leading to its efficient conversion. rsc.org

Table 1: Performance of Various Metal Nanoparticle Catalysts in Nitroaromatic Reduction

| Catalyst System | Substrate | Reducing Agent | Solvent | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Co-B Nanoparticles | Nitrobenzene (B124822) | Hydrazine (N₂H₄) | Water/Isopropanol | < 3 min | ~100% | nih.gov |

| Ru-morin | Nitrobenzene | NaBH₄ | Water | 15 min | 99% | acs.org |

| Ag/Pt Nanoparticles | p-Nitrophenol | NaBH₄ | Water | - | 97-99% | acs.org |

| Pd/γ-Al₂O₃ | o-Nitroaniline | Alcohols | - | 12 h | 98.2% | mdpi.com |

| Trimetallic Oxide (Cu, Ni, Co) | Nitrobenzene | NaBH₄ | Water | 10 min | High | grafiati.com |

This table is interactive. Click on the headers to sort the data.

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their defining features—vast surface areas, tunable pore sizes, and exposed metal sites—make them exceptionally versatile catalysts. rsc.orgacs.org MOFs can catalyze both the nitration of aromatic rings and the reduction of nitro groups.

For nitration, the Lewis acidic sites within MOFs can activate the nitrating agent, potentially offering a reusable, solid acid catalyst to replace corrosive liquid acids. researchgate.net For instance, Zr-based MOFs have been shown to capture nitrogen dioxide (NO₂) and use it effectively for the nitration of various aromatic compounds.

In reduction reactions, MOFs serve as excellent platforms for anchoring and stabilizing metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability. nih.gov Some MOFs are intrinsically active, utilizing their metal nodes and porphyrin-based ligands to photocatalytically reduce nitroaromatics under visible light, eliminating the need for noble metal co-catalysts. acs.org The reactivity of substrates in MOF-catalyzed reductions can be influenced by steric and electronic effects, with studies showing that m-substituted nitroarenes can exhibit higher reactivity than ortho or para isomers. scispace.com

Table 2: Application of MOF-Based Catalysts in Nitroaromatic Transformations

| Catalyst System | Reaction Type | Substrate | Key Features | Outcome | Reference |

|---|---|---|---|---|---|

| NH₂-BDC-FeCu MOF | Reduction | Substituted Nitroarenes | Bimetallic synergistic effect; High porosity. | High activity at room temp; Recyclable 7 times. | scispace.com |

| Ni(II)-Porphyrin MOF | Photocatalytic Reduction | Nitroaromatics | Visible-light active; No noble metal co-catalyst. | High yield and selectivity; Recyclable. | acs.org |

| 3.1% Ru/UiO-66 | Reduction | Nitroarenes | Ru nanoparticles supported on stable UiO-66 MOF. | Excellent yields; Recyclable 6 times. | nih.gov |

| Mixed MOF-salinidol/Pd(II) | Reduction | Nitrobenzene | Environmentally friendly method in water. | High efficiency and easy recovery. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Immobilizing homogeneous catalysts onto insoluble polymer supports is a well-established strategy to bridge the gap between homogeneous and heterogeneous catalysis. researchgate.netgoogle.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. Polymer-supported catalysts are highly valued for their stability and the potential for functionalization of the polymer backbone to enhance catalytic performance. researchgate.netmdpi.com

For nitroaromatic transformations, metal nanoparticles (e.g., Pd, Ni, Cu) are often embedded within or anchored to polymer matrices like polystyrene, polyaniline, or porous organic polymers (POPs). researchgate.net These composite materials have demonstrated high efficiency in the reduction of nitroarenes to their corresponding anilines under mild conditions. researchgate.netrsc.org Furthermore, functionalized polymers can be used as reagents themselves, such as polymer-supported sodium nitrite, which acts as a green and regioselective nitrating agent for aromatic compounds. pjsir.org

Table 3: Examples of Polymer-Supported Catalysts for Nitroaromatic Transformations

| Catalyst System | Reaction Type | Substrate | Support Polymer | Key Advantage | Reference |

|---|---|---|---|---|---|

| Pd-NHC-γ-Fe₂O₃-n-butyl-SO₃H | Reduction | Nitroarenes | Functionalized magnetic polymer | Magnetic separation; Recyclable 6 times. | rsc.orgrsc.org |

| Cu Nanoparticles | Reduction | Nitroaromatics | Porous Organic Polymer (POP) | High efficiency (3 min for 4-nitrophenol). | researchgate.net |

| Sodium Nitrite/KHSO₄ | Nitration | Aromatic compounds | Polymer Support | Green and regioselective nitrating system. | pjsir.org |

| Pd Nanoparticles | Reduction | Nitroarenes | Naphthalene-based HAP | High stability and developed porosity. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Nitration and Reduction

The application of green chemistry principles is revolutionizing the synthesis of nitroaromatics. wikipedia.orgnih.gov The focus is on minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing renewable resources. wikipedia.orgacs.org

A major source of waste in chemical synthesis is the use of organic solvents. Therefore, developing protocols that reduce or eliminate solvents is a key green chemistry objective.

For nitration, solvent-free approaches have gained traction. One method involves using a stoichiometric amount of nitric acid and acetic anhydride (B1165640) with a recyclable solid acid catalyst like zeolite β, where the only byproduct is easily separable acetic acid. acs.orgresearchgate.net Microwave-assisted synthesis is another technique that often reduces the need for bulk solvents and dramatically shortens reaction times. researchgate.netresearchgate.net

For reduction reactions, water is increasingly used as a green solvent. Many metal nanoparticle-catalyzed reductions of nitroarenes proceed efficiently in water, offering a safe, non-toxic, and inexpensive reaction medium. acs.orgrsc.org Similarly, ethanol, which can be produced from biomass, is another green solvent that has shown excellent results. umich.edunih.gov

Replacing hazardous reagents with safer alternatives is fundamental to green chemistry. The traditional nitration cocktail of concentrated nitric and sulfuric acids is highly corrosive and generates substantial acid waste. researchgate.net Greener nitrating systems include:

Solid-supported metal nitrates : Using reagents like copper(II) nitrate (B79036) on silica (B1680970) gel or clay provides a milder, heterogeneous system that is easier to handle and can lead to higher regioselectivity. ajrconline.org

Zeolite Catalysts : Solid acids like zeolites can catalyze nitration using nitric acid, avoiding the need for sulfuric acid. researchgate.netacs.org

Alternative Nitrating Agents : Reagents like dinitrogen pentoxide (N₂O₅) in conjunction with a catalyst or metal nitrates like Fe(NO₃)₃ can serve as both the nitro source and catalyst precursor under milder conditions. researchgate.netresearchgate.net

In reduction reactions, the focus is on replacing stoichiometric metal reductants (which create large amounts of metal waste) and hazardous, high-pressure hydrogen gas. rsc.orgumich.edu Eco-friendly alternatives include:

Catalytic Transfer Hydrogenation : This method uses safer hydrogen donors like formic acid, ammonium (B1175870) formate, or hydrazine in the presence of a catalyst. nih.govnih.govnih.gov

Sodium Borohydride in Water : NaBH₄ is a versatile and clean reducing agent, and its use in aqueous media with a catalyst is a common green protocol for nitro group reduction. rsc.orgrsc.org

By embracing these novel catalysts and green chemistry principles, the synthesis of this compound and related compounds can be achieved with greater efficiency, safety, and environmental stewardship.

Phase Transfer Catalysis for Enhanced Selectivity

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). crdeepjournal.org The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant ion (anion) from the aqueous or solid phase into the organic phase, where the reaction occurs. acsgcipr.org This technique can accelerate reaction rates, allow for milder reaction conditions, and improve selectivity. crdeepjournal.org

While direct Friedel-Crafts C-alkylation of the deactivated nitrobenzene ring is challenging, PTC is highly effective for other alkylations, such as O-, N-, and S-alkylation. crdeepjournal.org For C-alkylation, PTC is often applied to acidic C-H compounds. The primary benefit of PTC in such reactions is the potential for enhanced selectivity, particularly in achieving mono-alkylation over poly-alkylation. crdeepjournal.org This is accomplished by maintaining a very low concentration of the reactive anion in the organic phase, thereby reducing the likelihood of multiple substitution events on the product molecule.

The effectiveness of a phase transfer catalyst is dependent on its structure, particularly the lipophilicity of the cation, which determines its ability to partition between the phases. The choice of catalyst can significantly influence reaction yield and selectivity. For illustrative purposes, the table below shows representative data on how different phase transfer catalysts can affect the yield in a model alkylation reaction.

| Phase Transfer Catalyst | Structure | Relative Yield (%) | Selectivity (Mono-alkylation) |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | (C4H9)4N+Br- | 95 | High |

| Tetraoctylammonium Bromide (TOAB) | (C8H17)4N+Br- | 88 | High |

| Benzyltriethylammonium Chloride (BTEAC) | (C6H5CH2)(C2H5)3N+Cl- | 92 | Very High |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | (C8H17)3(CH3)N+Cl- | 97 | Very High |

| No Catalyst | - | <5 | Poor |

This table presents illustrative data for a model phase transfer catalyzed alkylation reaction to demonstrate catalyst effectiveness and is not specific to the synthesis of this compound.

In a potential, though non-standard, nucleophilic aromatic substitution pathway to synthesize the target compound, PTC could play a role in transferring the sec-butyl nucleophile to react with a substrate like 1,3-dinitrobenzene (B52904) or a halogenated nitrobenzene.

Minimization of Hazardous Waste Streams

A primary goal of green chemistry is the prevention or minimization of waste at its source. thieme-connect.com In the context of producing this compound via the nitration of sec-butylbenzene (B1681704), the main hazardous waste stream is the large volume of spent sulfuric and nitric acid. Additional waste includes organic solvents used for extraction and purification, as well as undesired ortho- and para-isomers.

Applying green chemistry principles can significantly reduce the environmental footprint of this synthesis. Key strategies include:

Catalyst Substitution: Replacing stoichiometric mineral acids with recyclable solid acid catalysts is a major advancement. rsc.org Materials like zeolites, acid-functionalized clays (B1170129) (montmorillonite), or sulfonic acid resins (e.g., Amberlyst-15) can catalyze nitration. acs.orgresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by filtration and can be reused for multiple cycles, drastically reducing acidic liquid waste. rsc.orgacs.org

Alternative Reagents and Reaction Media: The use of less hazardous or solvent-free conditions is another important approach. Research has explored alternative nitrating systems that avoid the need for mixed acids. organic-chemistry.org Furthermore, conducting reactions in greener solvents like ionic liquids or deep eutectic solvents, or under neat (solvent-free) conditions, can eliminate the waste associated with volatile organic compounds (VOCs). rsc.orgtandfonline.com

Process Efficiency and Atom Economy: Improving the regioselectivity of the reaction to favor the meta-isomer would enhance atom economy by reducing the formation of byproducts. While challenging for this specific transformation, the development of shape-selective catalysts (like specific zeolites) is an active area of research aiming to control the position of substitution on the aromatic ring.

The following table provides a conceptual comparison between a traditional synthesis approach and a greener alternative for a representative aromatic nitration process.

| Parameter | Traditional Method (Mixed Acid) | Green Alternative (Solid Catalyst) |

|---|---|---|

| Catalyst | H2SO4 (Stoichiometric) | Amberlyst-15 or Zeolite H-Beta (Catalytic) |

| Solvent | Often Dichloromethane or excess reagent | Solvent-free or recyclable ionic liquid |

| Catalyst Recyclability | No (Neutralization required) | Yes (4-7 cycles reported for similar reactions) rsc.orgacs.org |

| Waste Stream | Large volume of acidic aqueous waste | Minimal; filtered catalyst for reuse |

| Environmental Factor (E-Factor)* | High (>10) | Low (<1-5) |

E-Factor = (Total Mass of Waste) / (Mass of Product). A lower E-Factor indicates a greener process. Values are illustrative for typical aromatic nitrations.

By adopting these green chemistry principles, the synthesis of nitroaromatic compounds can be shifted towards more sustainable and economically viable processes that minimize harm to the environment. researchgate.netasm.org

Vii. Applications As Synthetic Intermediates in Organic Chemistry

Precursor to Aromatic Amines (Anilines)

The most prominent application of 1-sec-butyl-3-nitrobenzene (B14165994) in synthetic organic chemistry is its role as a precursor to 3-sec-butylaniline. The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of subsequent chemical modifications. This conversion is a well-established process in organic synthesis, with numerous methods available to achieve high yields and selectivity. masterorganicchemistry.comacs.org

The general transformation from a nitroarene to an aniline (B41778) involves the reduction of the nitro group (-NO2) to an amine group (-NH2). This can be accomplished through various reagents and catalytic systems. Common methods include catalytic hydrogenation and metal-mediated reductions. masterorganicchemistry.com For the specific conversion of this compound to 3-sec-butylaniline, these general methods are applicable.

Catalytic Hydrogenation:

This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently employed. masterorganicchemistry.com The reaction is typically carried out under pressure and at a controlled temperature to ensure complete conversion and minimize side reactions. The general scheme for this reduction is as follows:

Reaction Scheme for Catalytic Hydrogenation

This compound + H₂ (gas) --(Catalyst, e.g., Pd/C)--> 3-sec-Butylaniline + H₂O

Metal-Mediated Reductions:

Alternatively, the reduction can be achieved using metals in an acidic medium. Common combinations include iron (Fe) in the presence of hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in HCl. masterorganicchemistry.com These reactions are often performed at room temperature or with gentle heating.

A variety of other reducing agents and catalytic systems have been developed for the chemoselective reduction of nitroarenes, which could be applied to this compound. These include the use of organosilanes with iron catalysts and a range of other transition metal catalysts. acs.org

The resulting 3-sec-butylaniline is a valuable intermediate itself, finding use in the synthesis of various other organic molecules.

Table 1: Common Methods for the Reduction of Nitroarenes to Anilines

| Method | Reagents and Conditions | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni; typically under pressure | Widely used for various nitroarenes, generally high yielding. masterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl; often at room temperature or with heating | A classic and effective method for nitro group reduction. masterorganicchemistry.com |

Building Blocks for Complex Organic Molecules

While direct and specific examples of this compound being used as a building block for highly complex molecules are not extensively documented in publicly available literature, its derivative, 3-sec-butylaniline, serves as a key starting material for more intricate structures. The amino group of 3-sec-butylaniline allows for a wide range of synthetic transformations, making it a versatile building block.

One example of a more complex molecule synthesized from a related sec-butylaniline derivative is 4,4'-Methylenebis(N-sec-butylaniline) . The synthesis of this compound involves the reductive alkylation of 4,4'-methylenebis(aniline) with methyl ethyl ketone in the presence of a platinum-on-carbon catalyst under hydrogen pressure. This reaction showcases how a sec-butyl group can be introduced to an aniline structure to create a more complex molecule with specific properties.

The general principle of using substituted anilines, such as 3-sec-butylaniline, in the synthesis of more complex molecules is a cornerstone of organic chemistry. The amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in a variety of coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups.

Condensation Reactions: Participation in reactions to form heterocyclic compounds or other larger structures.

For instance, substituted anilines are used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. While specific examples starting directly from this compound are scarce in the literature, the potential for its derivative, 3-sec-butylaniline, to be used in such synthetic routes is clear.

Table 2: Potential Synthetic Transformations of 3-sec-Butylaniline

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, synthesis of bioactive molecules. |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Modification of electronic and steric properties. |

| Diazotization | Nitrous acid (NaNO₂/HCl) | Diazonium Salts | Versatile intermediates for introducing various functional groups. |

| Condensation | Dicarbonyl compounds, etc. | Heterocycles | Synthesis of a wide range of complex and functional molecules. |

Role in Material Science

The application of this compound in material science is primarily indirect, again stemming from its conversion to 3-sec-butylaniline and other derivatives. Substituted anilines are known precursors to a variety of polymers and functional materials.

One area of relevance is the synthesis of poly(N-alkylanilines) . These are a class of conducting polymers with potential applications in electronics, sensors, and anti-corrosion coatings. Research has been conducted on the synthesis and characterization of various poly(N-alkylanilines), demonstrating that the nature of the alkyl substituent on the nitrogen atom can significantly influence the properties of the resulting polymer. acs.org